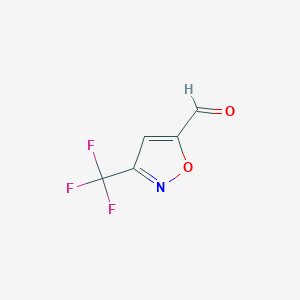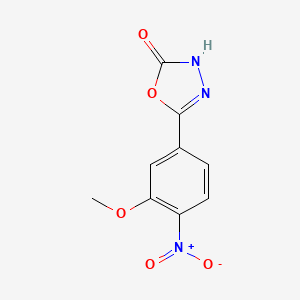
3-Bromo-2-fluorobenzofuran-5-carbaldehyde
Übersicht
Beschreibung
3-Bromo-2-fluorobenzofuran-5-carbaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. . The presence of bromine and fluorine atoms in the benzofuran ring enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
The synthesis of 3-Bromo-2-fluorobenzofuran-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of benzofuran derivatives followed by formylation to introduce the aldehyde group . Industrial production methods may utilize continuous flow reactors and optimized reaction conditions to improve yield and efficiency .
Analyse Chemischer Reaktionen
3-Bromo-2-fluorobenzofuran-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds using boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-fluorobenzofuran-5-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-2-fluorobenzofuran-5-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-fluorobenzofuran-5-carbaldehyde can be compared with other benzofuran derivatives such as:
3-Bromo-2-fluoroaniline: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-Bromo-5-fluorobenzoic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, fluorine, and aldehyde functional groups, which provide a versatile platform for various chemical reactions and potential biological activities.
Eigenschaften
CAS-Nummer |
648449-72-3 |
|---|---|
Molekularformel |
C9H4BrFO2 |
Molekulargewicht |
243.03 g/mol |
IUPAC-Name |
3-bromo-2-fluoro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H4BrFO2/c10-8-6-3-5(4-12)1-2-7(6)13-9(8)11/h1-4H |
InChI-Schlüssel |
SIUZKPVKUNBZHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)C(=C(O2)F)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-N-[4-(dimethylamino)phenyl]benzenesulphonamide](/img/structure/B8741039.png)


![N-[2-(Dimethylamino)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B8741065.png)


![3-(2-(Diethylamino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8741114.png)



